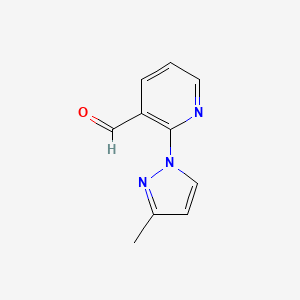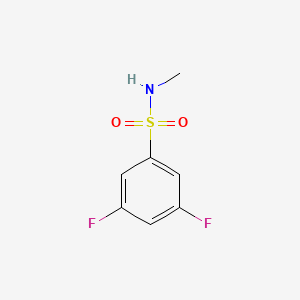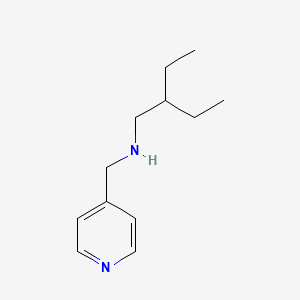
(2-Ethylbutyl)(pyridin-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C12H20N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridine derivatives with alkyl halides under basic conditions. One common method is the alkylation of pyridine with 2-ethylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Ethylbutyl)(pyridin-4-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)(pyridin-4-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Ethylbutyl)(pyridin-3-ylmethyl)amine: Similar structure but with the pyridine ring substituted at the 3-position.
(2-Ethylbutyl)(pyridin-2-ylmethyl)amine: Similar structure but with the pyridine ring substituted at the 2-position.
(2-Ethylhexyl)(pyridin-4-ylmethyl)amine: Similar structure but with a longer alkyl chain.
Uniqueness
(2-Ethylbutyl)(pyridin-4-ylmethyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-ethyl-N-(pyridin-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-11(4-2)9-14-10-12-5-7-13-8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3 |
InChI Key |
KNPSRUBAIVWYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


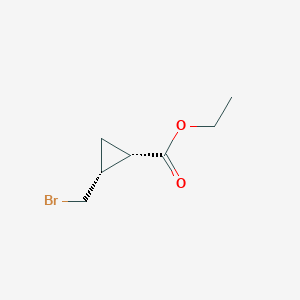
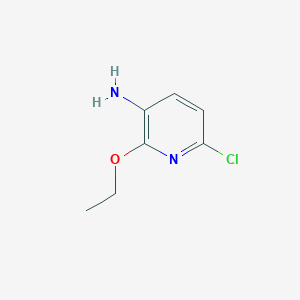
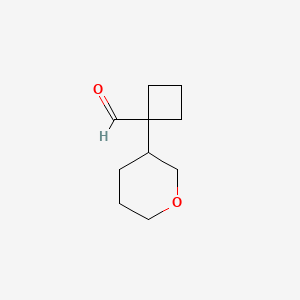
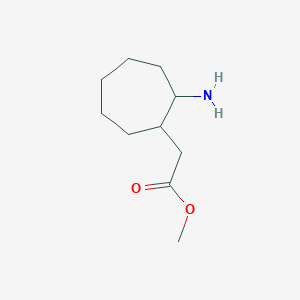
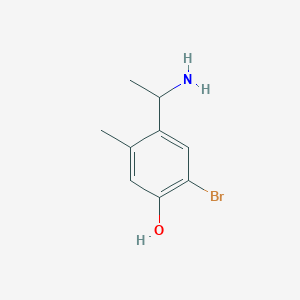

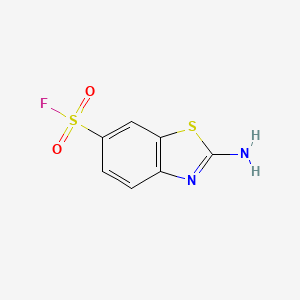

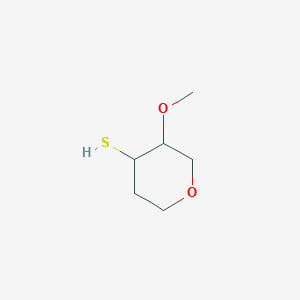

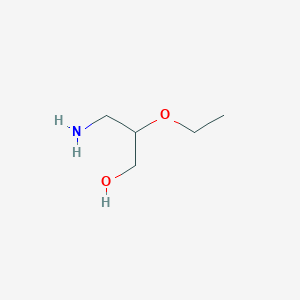
![Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate](/img/structure/B13297986.png)
